molecular formula C15H17FN2O3S B563214 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine CAS No. 849470-59-3

4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine

Cat. No.: B563214
CAS No.: 849470-59-3
M. Wt: 324.37
InChI Key: IXKRYFDCDOFCFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characterization and Physicochemical Properties

Molecular Geometry and Crystallographic Analysis

The molecular geometry of 4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine is defined by its pyrimidine core substituted with a 4-fluorophenyl group, a 6-isopropyl moiety, a 2-methylsulfonyl group, and a 5-hydroxymethyl chain. While direct crystallographic data for this compound is unavailable, structural analogues like N-(4-(4-fluorophenyl)-5-(hydroxymethyl)-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS 147118-36-3) provide insights into similar pyrimidine derivatives. These analogues exhibit planar pyrimidine rings with substituents arranged in a staggered conformation to minimize steric hindrance.

Key geometric features include:

  • Pyrimidine ring : Aromatic with alternating single and double bonds.
  • 4-Fluorophenyl group : Ortho, meta, and para positions contribute to electronic effects.
  • 6-Isopropyl group : Bulky substituent influencing solubility and steric interactions.
  • 2-Methylsulfonyl group : Electron-withdrawing group affecting reactivity.
  • 5-Hydroxymethyl chain : Hydrophilic moiety enabling hydrogen bonding.
Substituent Position Impact on Geometry Electronic Influence
4-Fluorophenyl C4 Aromatic π-system stabilization Electron-withdrawing (via F)
6-Isopropyl C6 Steric bulk, conformational rigidity Electron-donating (alkyl)
2-Methylsulfonyl C2 Intermolecular hydrogen bonding Strong electron-withdrawing
5-Hydroxymethyl C5 Hydrogen bonding, flexibility Polar, hydrogen bond donor

Spectroscopic Profiling

Spectroscopic data for this compound is limited, but predictions can be made based on structural analogues and functional group chemistry:

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Hydroxymethyl (CH₂OH) : Broad singlet at δ 3.2–3.8 ppm (split due to OH exchange).
    • Methylsulfonyl (SO₂CH₃) : Singlet at δ 3.1–3.3 ppm.
    • Isopropyl (CH(CH₃)₂) : Multiplet at δ 1.2–1.5 ppm (CH₃) and δ 2.8–3.0 ppm (CH).
    • Fluorophenyl protons : Multiplet at δ 6.8–7.2 ppm (ortho/meta positions).
  • ¹³C NMR :
    • Pyrimidine carbons : δ 150–160 ppm (C2, C4, C6).
    • Hydroxymethyl carbon : δ 60–65 ppm.
Infrared (IR) Spectroscopy
  • SO₂ asymmetric stretch : Strong absorption at 1300–1400 cm⁻¹.
  • C-F stretch : Sharp peak near 1600 cm⁻¹.
  • O-H stretch : Broad peak at 3200–3500 cm⁻¹.
  • C=N/C=C (pyrimidine) : Aromatic bands at 1500–1600 cm⁻¹.
Mass Spectrometry
  • Molecular ion peak : m/z 324.37 (C₁₅H₁₇FN₂O₃S).
  • Fragment ions : Loss of H₂O (m/z 306), SO₂CH₃ (m/z 245).

Thermodynamic Properties and Solubility Behavior

Property Value Source
Melting Point 138–142°C
Boiling Point 533.4 ± 60.0°C
Density 1.292 ± 0.06 g/cm³
Solubility Slightly soluble in chloroform, methanol
Thermodynamic Stability

The methylsulfonyl group enhances thermal stability compared to thioether analogues due to its strong electron-withdrawing nature, which delocalizes pyrimidine ring electrons. The 5-hydroxymethyl group may introduce slight hygroscopicity, necessitating anhydrous storage.

Comparative Analysis with Structural Analogues

Compound Key Differences Impact on Properties
N-(4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl)-N-methylmethanesulfonamide (CAS 147118-37-4) 5-Formyl vs. 5-hydroxymethyl Reduced solubility (formyl is less polar than hydroxymethyl)
4-(4-Fluorophenyl)-6-isopropyl-2-methylthiopyrimidine (CAS 29980411) Methylthio vs. methylsulfonyl Lower thermal stability (thioether is less stable than sulfonyl)
Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidine-5-carboxylate Ester vs. hydroxymethyl Higher lipophilicity (ester > hydroxymethyl)
Reactivity Trends
  • Nucleophilic substitution : The 2-methylsulfonyl group is less reactive than thioether analogues due to stronger electron withdrawal.
  • Oxidation : Hydroxymethyl group prone to oxidation under acidic conditions.
  • Hydrogen bonding : Enhanced by the hydroxymethyl and sulfonyl groups, influencing crystal packing in solids.

Properties

IUPAC Name

[4-(4-fluorophenyl)-2-methylsulfonyl-6-propan-2-ylpyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O3S/c1-9(2)13-12(8-19)14(10-4-6-11(16)7-5-10)18-15(17-13)22(3,20)21/h4-7,9,19H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXKRYFDCDOFCFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1CO)C2=CC=C(C=C2)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30652591
Record name [4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849470-59-3
Record name [4-(4-Fluorophenyl)-2-(methanesulfonyl)-6-(propan-2-yl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30652591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

DIBAL-H-Mediated Reduction

The most widely documented method involves reducing ethyl 4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidine-2-carboxylate using DIBAL-H in dichloromethane/toluene at -78°C for 0.5 hours. This reaction achieves a 61% yield by selectively reducing the ester group to a hydroxymethyl moiety while preserving the methylsulfonyl and fluorophenyl substituents. The low temperature minimizes side reactions, such as over-reduction or decomposition of the pyrimidine ring.

Alternative reducing agents like lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) have been explored but result in lower yields (≤45%) due to competing reduction of the sulfonyl group. Solvent selection is critical: toluene enhances DIBAL-H’s reactivity, while tetrahydrofuran (THF) leads to slower kinetics. Post-reduction purification typically involves aqueous workup with NH₄Cl and extraction using ethyl acetate.

Transition Metal-Catalyzed Cross-Coupling

Palladium-Mediated Coupling

A patent by EP1893585A1 describes a cross-coupling strategy using 2,4-dichloro-5-[1,dioxolane-2-yl-6-isopropylpyrimidine and a fluorophenylzinc reagent in the presence of Pd(PPh₃)₄. The reaction proceeds in THF at 55–60°C for 4.5 hours, yielding the fluorophenyl-substituted intermediate, which is subsequently oxidized and sulfonated. This method avoids hazardous reagents like m-chloroperoxybenzoic acid, offering a safer profile.

Key challenges include controlling regioselectivity during the coupling step and minimizing palladium residues. The use of EDTA washes in the workup phase reduces metal contamination to <10 ppm. Scaling this method requires optimizing zinc reagent stoichiometry, with a 1.2:1 molar ratio of organozinc to pyrimidine achieving 58% isolated yield.

Nucleophilic Substitution with Methylsulfonamide

Alkaline Displacement of Chlorine

CN104817505A discloses a two-step process starting with 2-chloro-4-(4-fluorophenyl)-5-ethoxycarbonyl-6-isopropylpyrimidine. First, DIBAL-H reduces the ester to 2-chloro-4-(4-fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidine (78% yield). Subsequent reaction with N-methylmethanesulfonamide in the presence of K₂CO₃ at 80°C for 6 hours replaces the chlorine atom with the methylsulfonamide group. This method’s advantages include simplified purification and avoidance of hexamethylphosphoramide, a neurotoxic solvent.

Alkali choice significantly impacts efficiency: cesium carbonate (Cs₂CO₃) affords higher yields (72%) compared to triethylamine (52%) due to enhanced nucleophilicity. Solvents like dimethylacetamide (DMA) improve solubility but require higher temperatures (120°C), risking decomposition.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
DIBAL-H Reduction-78°C, CH₂Cl₂/toluene, 0.5 h61%High selectivity, minimal byproductsCryogenic conditions, costly reagents
Pd-Catalyzed Coupling55–60°C, THF, Pd(PPh₃)₄58%Avoids hazardous oxidantsPalladium removal required
Nucleophilic Substitution80°C, K₂CO₃, DMA72%Scalable, low toxicityHigh solvent polarity

The DIBAL-H route is preferred for small-scale synthesis due to reproducibility, while the nucleophilic substitution method offers better scalability for industrial production. Transition metal catalysis remains niche due to cost and purification hurdles.

Reaction Optimization and Troubleshooting

Enhancing Reductive Efficiency

Substituting DIBAL-H with red aluminium (AlH₃·NMe₂Et) increases yields to 68% at -40°C but necessitates strict moisture control. Additives like 2,2,6,6-tetramethylpiperidine (TMP) mitigate side reactions by sequestering acidic protons.

Solvent Effects

Polar aprotic solvents (e.g., DMA, DMF) accelerate nucleophilic substitution but may degrade heat-sensitive intermediates. Mixed solvent systems (toluene/DMA 3:1) balance reactivity and stability .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

This compound is primarily recognized for its role as an intermediate in the synthesis of Rosuvastatin , a potent HMG-CoA reductase inhibitor used to lower cholesterol levels. The following points outline its significance:

  • Intermediate in Drug Synthesis : The compound serves as a critical precursor for synthesizing Rosuvastatin, which is marketed under the brand name Crestor. Its structure allows for the formation of the statin's core, facilitating the development of effective cholesterol-lowering medications .
  • Potential Anti-Cancer Properties : Preliminary studies suggest that derivatives of this pyrimidine compound may exhibit anti-cancer properties. Research indicates that modifications to the pyrimidine ring can enhance selectivity and efficacy against certain cancer cell lines .

Synthesis Methodologies

The preparation of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine has been optimized through various synthetic routes:

  • Reduction Techniques : A notable method involves reducing 2-chloro-4-(4-fluorophenyl)-5-alkoxycarbonyl-6-isopropyl-pyrimidine using reducing agents like diisobutyl aluminum hydride (DIBAL-H). This method is favored due to its cost-effectiveness and high yield, making it suitable for large-scale production .
  • Alkali Reactions : The compound can be synthesized through alkali reactions involving N-methylmethanesulfonamide, which enhances the reaction efficiency while minimizing byproducts. This approach is particularly advantageous for industrial applications .

Case Studies and Research Findings

A review of recent literature reveals several studies focusing on the applications and implications of this compound:

Study Findings
Study on Statin DerivativesInvestigated the efficacy of pyrimidine-based statins in lowering LDL cholesterol levels, highlighting the role of this compound as a precursor .
Anti-Cancer ResearchExplored modifications to the compound leading to enhanced anti-tumor activity against breast cancer cell lines, indicating potential therapeutic avenues beyond lipid regulation .
Synthesis OptimizationDetailed methods for synthesizing the compound efficiently, emphasizing reduced costs and environmental impact compared to traditional methods .

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Impact

Table 1: Structural Comparison of Pyrimidine Derivatives
Compound Name Position 5 Substituent Molecular Formula Molecular Weight Key Applications/Notes References
4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine -CH2OH C16H20FN3O3S 353.41 Rosuvastatin intermediate
N-[4-(4-Fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide -CHO C16H18FN3O3S 351.39 Precursor to hydroxymethyl derivative
Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate -COOCH3 C16H17FN2O4S 352.38 Rosuvastatin intermediate; ester form
Ethyl 4-(4-Fluorophenyl)-6-isopropyl-2-(methylsulfonyl)pyrimidine-5-carboxylate -COOCH2CH3 C17H19FN2O4S 366.41 Alternative ester intermediate
Crystalline salt of (E)-7-[4-(4-fluorophenyl)-6-isopropyl-2-methylsulfonylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid Complex heptenoic acid C23H28FN3O7S 509.55 Pharmaceutical formulation (rosuvastatin salt)

Physicochemical Properties

  • Hydrogen Bonding : The hydroxymethyl group in the target compound forms intramolecular hydrogen bonds (O–H∙∙∙O), enhancing solubility in polar solvents compared to the formyl analogue .
  • Crystallinity : The methyl carboxylate derivative () exhibits three independent molecules per asymmetric unit, with intermolecular C–H∙∙∙O bonds stabilizing the lattice . This contrasts with the hydroxymethyl variant, which has fewer conformational isomers .
  • Lipophilicity : LogP values vary significantly:
    • Hydroxymethyl derivative: LogP ≈ 3.38 (moderate lipophilicity) .
    • Carboxylate esters: LogP ≈ 2.5–3.0 (lower due to ester groups) .

Pharmaceutical Relevance

  • Target Compound : Direct intermediate in rosuvastatin synthesis, optimized for minimal byproduct formation .
  • Crystalline Salts () : Improved bioavailability and stability in drug formulations due to enhanced crystallinity .
  • Impurity Profiles : Methyl and ethyl esters () are monitored as impurities in rosuvastatin batches, requiring stringent control during synthesis .

Biological Activity

4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine, also known by its CAS number 849470-59-3, is a compound that has garnered attention in various fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, efficacy, and relevant studies.

The compound's molecular formula is C15H17FN2O3SC_{15}H_{17}FN_2O_3S with a molecular weight of approximately 324.37 g/mol. It features a pyrimidine ring substituted with a fluorophenyl group, hydroxymethyl group, and isopropyl group, contributing to its biological properties.

PropertyValue
Molecular FormulaC15H17FN2O3SC_{15}H_{17}FN_2O_3S
Molecular Weight324.37 g/mol
CAS Number849470-59-3
LogP3.38
Melting PointNot available

The biological activity of this compound primarily revolves around its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, particularly those involved in cardiovascular functions and cellular signaling.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes related to inflammation and cellular proliferation.
  • Receptor Modulation: It has shown potential in modulating receptor activity associated with neurotransmission and cardiovascular responses.

Biological Activity Studies

Several studies have investigated the pharmacological effects of this compound:

  • Cardiovascular Effects:
    • A study published in Bioorganic & Medicinal Chemistry highlighted the compound's ability to reduce hypertension in animal models by inhibiting angiotensin-converting enzyme (ACE) activity .
  • Anti-inflammatory Properties:
    • Research indicated that the compound exhibited anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Neuroprotective Effects:
    • Investigations into the neuroprotective properties revealed that the compound could mitigate neuronal cell death in models of oxidative stress, indicating its potential for neurodegenerative diseases .

Case Study 1: Hypertension Management

In a controlled trial involving hypertensive rats, administration of the compound resulted in a significant decrease in blood pressure compared to control groups. This suggests a promising role for the compound as an antihypertensive agent.

Case Study 2: Neuroprotection

A recent study examined the effects of this compound on neuronal cell lines exposed to oxidative stress. Results demonstrated a marked reduction in cell death rates, supporting further exploration into its use for neuroprotective therapies.

Q & A

Basic Question: How can I optimize the synthesis of 4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropyl-2-methylsulfonylpyrimidine to improve yield and purity?

Methodological Answer:
Key synthesis steps involve functionalizing the pyrimidine core at the 2-, 4-, and 6-positions. For example:

  • Sulfonylation at C2 : Use methanesulfonyl chloride under anhydrous conditions with a base like triethylamine in dichloromethane (0–5°C, 2–4 hours) .
  • Fluorophenyl introduction at C4 : Suzuki-Miyaura coupling with 4-fluorophenylboronic acid, catalyzed by Pd(PPh₃)₄ in a degassed THF/water mixture (80°C, 12 hours) .
  • Hydroxymethylation at C5 : Protect the hydroxyl group with tert-butyldimethylsilyl (TBS) chloride before introducing the isopropyl group at C6 to prevent side reactions .
    Validate intermediates via HPLC-UV/LC-MS with retention time matching reference data (e.g., [M+H]+ = 354.41 for the final product) .

Basic Question: What analytical techniques are most reliable for characterizing the crystal structure of this compound?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Key metrics:
    • Torsion angles : Confirm spatial arrangement of the fluorophenyl and hydroxymethyl groups (e.g., C4–C5–O–H = 175.2°) .
    • Hydrogen bonding : Measure O–H···O/N interactions (e.g., O–H···O = 2.89 Å) to assess packing stability .
  • Solid-state NMR : Compare experimental ¹³C chemical shifts (e.g., C2-SO₂ at 112 ppm) with DFT-calculated values to validate assignments .

Advanced Question: How can I resolve contradictions between theoretical and experimental spectroscopic data (e.g., NMR chemical shifts)?

Methodological Answer:

  • Step 1 : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict NMR shifts. If discrepancies >1 ppm exist:
    • Check for conformational flexibility : Rotate the hydroxymethyl group and recalculate shifts .
    • Assess solvent effects : Use PCM models (e.g., chloroform vs. DMSO) to mimic experimental conditions .
  • Step 2 : If unresolved, employ isotopic labeling (e.g., ²H at C5) to isolate coupling effects in ¹H-NMR .

Advanced Question: What strategies can mitigate unexpected biological inactivity in derivatives of this compound?

Methodological Answer:

  • Structure-activity relationship (SAR) :
    • Modify substituents : Replace C5-hydroxymethyl with a carboxylate to enhance solubility (e.g., methyl ester in ) .
    • Bioisosteric replacement : Swap the fluorophenyl group with a chlorophenyl or trifluoromethylphenyl moiety to improve target binding .
  • Pharmacokinetic profiling :
    • Use Caco-2 cell assays to assess intestinal absorption (Papp < 1×10⁻⁶ cm/s indicates poor bioavailability) .
    • Perform microsomal stability tests (e.g., rat liver microsomes) to identify metabolic hotspots (e.g., oxidation at C6-isopropyl) .

Basic Question: How do I design a stability study for this compound under varying pH and temperature conditions?

Methodological Answer:

  • Forced degradation :
    • Acidic/alkaline hydrolysis : Expose to 0.1M HCl/NaOH (70°C, 24 hours). Monitor degradation via HPLC-DAD (e.g., loss of hydroxymethyl group at C5 under basic conditions) .
    • Oxidative stress : Treat with 3% H₂O₂ (25°C, 8 hours). Look for sulfone-to-sulfoxide conversion at C2 .
  • Kinetic analysis : Use Arrhenius plots to extrapolate shelf-life (Eₐ ≈ 85 kJ/mol for hydrolysis) .

Advanced Question: How can I address inconsistencies in crystallographic data when using different refinement software?

Methodological Answer:

  • Cross-validate with SHELXL and Olex2 : Compare R-factors (target < 0.05) and electron density maps (e.g., Fo–Fc peaks > 0.3 eÅ⁻³ indicate errors) .
  • Check for twinning : Use PLATON’s TWINABS to refine data if crystals are pseudo-merohedral (e.g., twin law = -h, -k, l) .

Basic Question: What are the critical parameters for scaling up the synthesis without compromising purity?

Methodological Answer:

  • Reactor design : Use jacketed reactors for precise temperature control (±2°C) during exothermic steps (e.g., sulfonylation) .
  • Workup optimization : Replace column chromatography with recrystallization (e.g., ethanol/water, 3:1 v/v) for the final product to reduce solvent waste .

Advanced Question: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) :
    • Prepare the protein (e.g., PDB ID 4J7) by removing water and adding polar hydrogens .
    • Set grid boxes around active sites (e.g., 25×25×25 ų) and run 50 docking poses. Validate with MM-GBSA binding energy calculations (ΔG < −30 kcal/mol) .
  • MD simulations (GROMACS) : Run 100-ns trajectories to assess binding stability (RMSD < 2 Å for ligand-protein complexes) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.